molecular formula C9H10ClNO2 B1592015 Methyl 2-(3-amino-4-chlorophenyl)acetate CAS No. 59833-69-1

Methyl 2-(3-amino-4-chlorophenyl)acetate

Cat. No. B1592015
CAS RN: 59833-69-1
M. Wt: 199.63 g/mol
InChI Key: XDJOZRQUCQQBCH-UHFFFAOYSA-N
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Patent
US07122570B2

Procedure details

13.07 mmol (3.0 g) of methyl 4-chloro-3-nitrobenzeneacetate and 198.8 mmol (13.0 g) of Zn dust are refluxed in 500 ml of MeOH for 10 minutes. Then, 13 ml of concentrated HCl is added in drops under reflux and refluxed for another 30 minutes. The suspension is hot-filtered, the methanol is distilled off, and the residue is set at pH 14 with NaHCO3 solution. Extraction with ethyl acetate, drying with Na2SO4 and distillation of the solution yields 2.3 g of methyl 3-amino-4-chlorobenzeneacetate as a beige solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.Cl>CO.[Zn]>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
13 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is hot-filtered
DISTILLATION
Type
DISTILLATION
Details
the methanol is distilled off
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with Na2SO4 and distillation of the solution

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.